1-[(2-Phenyl-6-benzoxazolyl)carbonyl]-N-(3-pyridinylmethyl)-4-piperidineacetamide
Description
2-[1-(2-Phenyl-1,3-benzoxazole-6-carbonyl)piperidin-4-yl]-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Properties
CAS No. |
951624-50-3 |
|---|---|
Molecular Formula |
C27H26N4O3 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[1-(2-phenyl-1,3-benzoxazole-6-carbonyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C27H26N4O3/c32-25(29-18-20-5-4-12-28-17-20)15-19-10-13-31(14-11-19)27(33)22-8-9-23-24(16-22)34-26(30-23)21-6-2-1-3-7-21/h1-9,12,16-17,19H,10-11,13-15,18H2,(H,29,32) |
InChI Key |
JCQZXUUMOZHNBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC(=O)NCC2=CN=CC=C2)C(=O)C3=CC4=C(C=C3)N=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Phenyl-1,3-benzoxazole-6-carbonyl)piperidin-4-yl]-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminophenol with benzaldehyde to form the benzoxazole core .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of nanocatalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Phenyl-1,3-benzoxazole-6-carbonyl)piperidin-4-yl]-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzoxazole ring and the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[1-(2-Phenyl-1,3-benzoxazole-6-carbonyl)piperidin-4-yl]-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(2-Phenyl-1,3-benzoxazole-6-carbonyl)piperidin-4-yl]-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with DNA and proteins, leading to various biological effects. The piperidine and pyridine moieties may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Shares a similar benzene-fused heterocyclic structure but differs in the nitrogen atom placement.
2-Phenylbenzothiazole: Contains a sulfur atom in place of the oxygen atom in benzoxazole.
2-Phenylbenzoxazole: Lacks the piperidine and pyridine moieties, making it less complex.
Uniqueness
2-[1-(2-Phenyl-1,3-benzoxazole-6-carbonyl)piperidin-4-yl]-N-[(pyridin-3-yl)methyl]acetamide is unique due to its combination of the benzoxazole core with piperidine and pyridine moieties, which may enhance its biological activity and specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
